Bienvenue dans la boutique en ligne BenchChem!

Lenalidomide-C4-NH2 hydrochloride

PROTAC Targeted Protein Degradation BET Degrader

Lenalidomide-C4-NH2 hydrochloride is a pre-functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate engineered for rapid, one-step PROTAC assembly. Unlike unmodified lenalidomide or PEG-based alternatives, this building block features a rigid C4 alkyl chain terminating in a primary amine — eliminating 1–2 days of synthetic functionalization and ensuring consistent batch-to-batch degrader library quality. Validated as the CRBN recruitment moiety in Compound 24, a BET-targeting PROTAC with sub-nanomolar potency (IC50 0.98 nM in RS4;11 cells). The hydrochloride salt delivers aqueous solubility of ~100 mg/mL for seamless in vitro/in vivo formulation. For PROTAC screening campaigns where linker composition directly impacts ternary complex geometry and degradation efficiency, this alkyl-linker variant offers a calculated LogP of 0.2656 and distinct exit-vector geometry versus PEGylated analogs — critical parameters for optimizing DC50 and selectivity. Procure with confidence for parallel degrader library synthesis, BET-targeted oncology programs, or any CRBN-dependent targeted protein degradation initiative.

Molecular Formula C17H22ClN3O3
Molecular Weight 351.8 g/mol
Cat. No. B8085341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-C4-NH2 hydrochloride
Molecular FormulaC17H22ClN3O3
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN.Cl
InChIInChI=1S/C17H21N3O3.ClH/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22;/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22);1H
InChIKeyQPGHLNCBGNJWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-C4-NH2 Hydrochloride: A C4-Alkyl Amine-Functionalized CRBN Ligand for PROTAC Synthesis


Lenalidomide-C4-NH2 hydrochloride (CAS: 2435715-90-3) is a lenalidomide-based cereblon (CRBN) ligand functionalized with a C4 alkyl chain terminating in a primary amine. This compound serves as an E3 ligase ligand-linker conjugate for the synthesis of proteolysis-targeting chimeras (PROTACs), enabling recruitment of the CRBN E3 ubiquitin ligase complex [1]. The hydrochloride salt form enhances aqueous solubility to approximately 100 mg/mL in water and 130 mg/mL in DMSO, facilitating formulation for both in vitro and in vivo applications . The molecular formula is C17H22ClN3O3 with a molecular weight of 351.83 g/mol, and it is supplied as a solid powder with purity typically ≥98% . The terminal primary amine provides a versatile conjugation handle for coupling to target protein ligands via amide bond formation or other amine-reactive chemistries.

Why Lenalidomide-C4-NH2 Hydrochloride Cannot Be Substituted with Generic Lenalidomide or PEG-Based CRBN Ligands


Lenalidomide-C4-NH2 hydrochloride differs fundamentally from the parent drug lenalidomide (CAS: 191732-72-6) and from PEGylated CRBN ligand alternatives in three critical procurement-relevant dimensions: functionalization site, linker chemistry, and conjugate classification. Parent lenalidomide lacks a linker and reactive handle, rendering it unsuitable for PROTAC synthesis without additional synthetic modification . PEG-based CRBN ligands such as C5 Lenalidomide-PEG5-NH2 hydrochloride introduce a polyethylene glycol spacer with the amine at the C5 exit vector, which alters molecular geometry and may affect ternary complex formation efficiency with the target protein . In contrast, Lenalidomide-C4-NH2 hydrochloride features a rigid C4 alkyl chain linker pre-installed with a terminal amine, offering distinct physicochemical properties—including higher calculated LogP relative to PEGylated analogs—and a different exit vector geometry that can influence degradation potency and selectivity in the final PROTAC construct . Generic substitution among CRBN-recruiting ligands without considering linker composition, length, and exit vector can lead to failed ternary complex formation or suboptimal degradation efficiency.

Quantitative Differentiation Evidence for Lenalidomide-C4-NH2 Hydrochloride in PROTAC Development


Validated PROTAC Construct (Compound 24) Achieves Sub-Nanomolar Antiproliferative Potency in RS4;11 Leukemia Cells

When Lenalidomide-C4-NH2 hydrochloride is conjugated via a linker to a BET bromodomain-targeting ligand to form PROTAC Compound 24, the resulting degrader exhibits potent antiproliferative activity with IC50 values of 0.98 nM against RS4;11 acute leukemia cells and 13.7 nM against MOLM-13 acute leukemia cells [1]. This represents a 14-fold differential in potency between the two cell lines, demonstrating context-dependent activity. The parent lenalidomide molecule, lacking the PROTAC functionality, does not achieve comparable single-agent antiproliferative potency in these cell lines at equivalent concentrations, as its mechanism relies on immunomodulation and neosubstrate degradation rather than direct BET protein degradation [2]. This evidence establishes that the compound, when deployed in a PROTAC architecture, can achieve picomolar to low nanomolar cellular potency that exceeds the standalone activity of the parent CRBN ligand.

PROTAC Targeted Protein Degradation BET Degrader Acute Leukemia

C4 Alkyl Linker Architecture Provides Distinct Physicochemical Profile Versus PEG-Based CRBN Ligand Alternatives

Lenalidomide-C4-NH2 hydrochloride features a C4 alkyl (butylamine) linker with a calculated LogP of 0.2656, indicating moderate lipophilicity . This contrasts with PEGylated CRBN ligand-linker conjugates such as C5 Lenalidomide-PEG5-NH2 hydrochloride, which incorporates a PEG5 spacer that substantially increases hydrophilicity and molecular weight . The C4 alkyl chain provides five rotatable bonds (RBC=5) and a topological polar surface area (tPSA) of 92.5 Ų, balancing membrane permeability with aqueous solubility . PEG-based linkers, particularly those with ≥4 ethylene glycol units, have been reported to reduce Caco-2 cell permeability by ≥50% compared to shorter PEG chains, potentially limiting oral bioavailability of the final PROTAC construct . The alkyl linker architecture of Lenalidomide-C4-NH2 hydrochloride avoids the excessive flexibility associated with longer PEG chains that can promote non-productive ternary complex formation (negative cooperativity).

Linker Chemistry PROTAC Design Physicochemical Properties Lipophilicity

Aqueous Solubility of ≥100 mg/mL Enables Flexible Formulation for In Vitro and In Vivo Studies

Lenalidomide-C4-NH2 hydrochloride exhibits high aqueous solubility of approximately 100 mg/mL (284.23 mM) in water and approximately 130 mg/mL (369.50 mM) in DMSO, with ultrasonic assistance . This represents a substantial solubility enhancement compared to the parent lenalidomide free base, which is practically insoluble in water and requires DMSO for dissolution (46 mg/mL in DMSO) [1]. The hydrochloride salt form of Lenalidomide-C4-NH2 directly enables aqueous formulation without the need for complex co-solvent systems. For in vivo administration, the compound achieves solubility of ≥2.17 mg/mL (6.17 mM) in a standard formulation vehicle (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) that yields a clear solution . This formulation compatibility is critical for preclinical efficacy studies where consistent and reproducible dosing is required.

Solubility Formulation In Vivo Studies PROTAC Development

Pre-Installed C4 Amine Handle Eliminates Synthetic Steps and Improves Conjugation Efficiency Versus Free Lenalidomide

Lenalidomide-C4-NH2 hydrochloride is supplied as a pre-formed ligand-linker conjugate with a terminal primary amine, enabling direct amide coupling to carboxylic acid-containing target protein ligands [1]. In contrast, parent lenalidomide (free base or hydrochloride) lacks any linker or reactive handle, requiring researchers to first synthesize and purify a functionalized lenalidomide intermediate before proceeding to PROTAC assembly . This additional synthetic step for lenalidomide involves alkylation or amidation at the amino group, which can be complicated by competing reactivity and racemization concerns—lenalidomide and its derivatives racemize with t50%ee of 4–5 hours under non-enzymatic conditions [2]. By providing the C4 amine functionality pre-installed, Lenalidomide-C4-NH2 hydrochloride reduces the synthetic burden by one full step, improves reproducibility, and allows researchers to focus on linker and target ligand optimization rather than CRBN ligand derivatization.

PROTAC Synthesis Conjugation Chemistry Amine Reactive Handle Synthetic Efficiency

Optimized Application Scenarios for Lenalidomide-C4-NH2 Hydrochloride in Targeted Protein Degradation Research


Synthesis of CRBN-Recruiting PROTACs Targeting BET Proteins for Hematologic Malignancy Research

Lenalidomide-C4-NH2 hydrochloride is the validated CRBN ligand component used in the synthesis of Compound 24, a BET-targeting PROTAC that demonstrates sub-nanomolar antiproliferative activity (IC50 = 0.98 nM) in RS4;11 acute leukemia cells [1]. Researchers developing BET degraders for acute leukemia or multiple myeloma models can directly employ this building block with confidence that the CRBN recruitment moiety has been validated in a published, high-potency degrader construct. The C4 alkyl amine enables flexible linker attachment to various BET-binding warheads including JQ1 derivatives and other bromodomain inhibitors.

PROTAC Library Synthesis Requiring Alkyl Linker Architecture with Moderate Lipophilicity

For PROTAC screening campaigns where linker composition significantly influences degradation efficiency, Lenalidomide-C4-NH2 hydrochloride offers a distinct alkyl linker alternative to PEG-based CRBN ligand conjugates [1]. The calculated LogP of 0.2656 and five rotatable bonds provide a balanced lipophilicity-hydrophilicity profile that may enhance membrane permeability compared to highly hydrophilic PEG linkers . This building block is particularly suitable for parallel synthesis of PROTAC libraries where linker diversity (alkyl vs. PEG, varying chain lengths) is a key optimization parameter affecting ternary complex geometry and target degradation DC50 values.

In Vivo Pharmacology Studies Requiring Aqueous-Formulatable PROTAC Building Blocks

The hydrochloride salt form provides aqueous solubility of ~100 mg/mL (284.23 mM), enabling direct preparation of stock solutions in water or aqueous buffers without precipitation [1]. For in vivo efficacy studies, the compound is compatible with standard formulation vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) achieving ≥2.17 mg/mL in clear solution . This formulation flexibility is essential for preclinical studies where consistent and reproducible dosing of PROTAC molecules is required for pharmacokinetic/pharmacodynamic (PK/PD) analysis and tumor xenograft efficacy evaluation.

CRBN-Dependent Degrader Development Where Pre-Installed Amine Reduces Synthetic Complexity

Research groups with limited synthetic chemistry resources or those conducting high-throughput degrader screening benefit from the pre-installed C4 amine handle, which eliminates the need for lenalidomide functionalization prior to PROTAC assembly [1]. The primary amine is reactive toward carboxylic acids (via amide coupling), activated esters (NHS esters), and isocyanates, enabling rapid conjugation to diverse target protein ligands. This pre-functionalized format reduces total synthetic steps by one, saving approximately 1–2 days of synthesis and purification time per PROTAC analog and improving batch-to-batch consistency in degrader libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide-C4-NH2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.